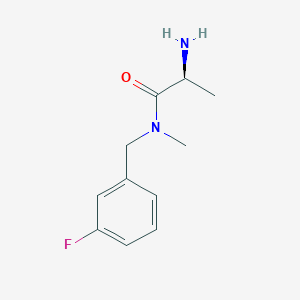

(S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide

Description

(S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide is a chiral propionamide derivative characterized by a 3-fluoro-substituted benzyl group and an N-methyl substituent. Its molecular formula is C₁₁H₁₅FN₂O (calculated molecular weight: 210.25 g/mol). The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon of the amino-propionamide backbone, which may influence its biological interactions and enantioselective properties.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-fluorophenyl)methyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAGPPKZZBRKND-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-2-amino-N-methyl-propionamide with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carbonyl group may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: Its unique structure can be exploited in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The chiral center also plays a crucial role in determining the compound’s biological activity and selectivity.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 1306150-09-3.

- Purity : ≥95% (lab-grade, discontinued for commercial sale).

- Structural Features: Benzyl Group: Fluorine substitution at the 3-position on the aromatic ring. Amide Backbone: N-methyl and amino groups on the propionamide chain.

Comparison with Similar Compounds

The structural analogs of (S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide vary in substituent positions on the benzyl ring, N-alkyl groups, and functional group modifications. Below is a systematic comparison:

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

*EWG = Electron-Withdrawing Group

Functional Group Impact Analysis

Electronic Effects

- Fluoro vs. Cyano/Nitro Substituents: Fluorine’s moderate electron-withdrawing effect (via -I effect) enhances polarity without drastically reducing solubility. In contrast, cyano and nitro groups (stronger EWGs) may improve metabolic stability but reduce aqueous solubility due to increased hydrophobicity.

- Chlorinated Analogs : Dichloro substitutions (e.g., 2,5-dichloro) add significant molecular weight and enhance halogen bonding, which could improve target binding affinity in biological systems.

Steric and Lipophilicity Considerations

- N-Alkyl Groups: Ethyl substitution (vs.

- Substituent Positioning : 2-Fluoro and 2,3-dichloro analogs introduce steric bulk near the benzyl-amide linkage, which may interfere with binding to planar active sites.

Biological Activity

(S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chiral center and a fluorinated benzyl group, which may enhance its binding affinity to various biological targets. The presence of the fluorine atom is particularly noteworthy as it can influence pharmacological properties such as solubility and receptor interaction.

| Property | Details |

|---|---|

| Chemical Formula | C₁₁H₁₄F₁N₂O |

| Molecular Weight | 210.24 g/mol |

| Chirality | S configuration |

| Functional Groups | Amino, amide, and aromatic groups |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances binding affinity, which can modulate various biological pathways. Research indicates that the compound may act as an enzyme inhibitor and has shown potential in receptor binding studies, particularly in relation to neurotransmitter systems.

Biological Activities

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which could have implications in therapeutic applications for diseases where enzyme activity plays a critical role.

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models. For instance, related amino acid derivatives have shown efficacy in maximal electroshock seizure tests with effective doses comparable to established antiepileptic drugs .

- Pain Modulation : Preliminary studies suggest that this compound may also exhibit analgesic effects, potentially through modulation of pain pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Anticonvulsant Studies : A study evaluated (R)-N'-benzyl 2-amino-3-methoxypropionamide derivatives, revealing that modifications at the benzyl site significantly improved anticonvulsant activity in rodent models. This suggests that this compound could exhibit similar or enhanced effects due to its unique structure .

- Analgesic Activity : In pain models, related compounds demonstrated significant reductions in pain responses during both acute and chronic phases. This indicates a potential for this compound to be effective in pain management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(3-fluoro-benzyl)-N-methyl-propionamide in academic research?

- Methodology :

- Step 1 : Start with (S)-2-amino acid (e.g., (S)-alanine) as the chiral precursor.

- Step 2 : Perform an amidation reaction with 3-fluoro-benzyl chloride using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of triethylamine to form the tertiary amide intermediate .

- Step 3 : Introduce the N-methyl group via alkylation using methyl iodide and a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF) .

- Key Considerations : Monitor reaction progress with TLC or LC-MS to ensure intermediate purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing the chiral center and chemical purity of this compound?

- Techniques :

- Chiral HPLC : To confirm enantiomeric excess (EE) and resolve potential racemization .

- NMR Spectroscopy : 1H and 13C NMR for structural confirmation (e.g., distinguishing N-methyl and benzyl protons) .

- IR Spectroscopy : Identify amide (C=O stretch ~1650 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .

- Elemental Analysis (CHN) : Verify stoichiometric composition .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess during synthesis, particularly for scale-up?

- Strategies :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-alanine) to minimize racemization .

- Reaction Conditions : Optimize temperature (e.g., lower temps for sensitive steps) and solvent polarity (e.g., DCM for amidation) .

- Catalysts : Explore asymmetric catalysis (e.g., chiral Lewis acids) during critical bond-forming steps.

- Validation : Compare EE values across batches using chiral HPLC and circular dichroism (CD) spectroscopy.

Q. What experimental strategies resolve contradictory biological activity data observed in structurally similar fluoro-benzyl derivatives?

- Approaches :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 3-F vs. 2-F benzyl groups) and assess receptor binding affinity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., GPCRs or ion channels) .

- Functional Assays : Compare cAMP accumulation or calcium flux in cell lines expressing the target receptor .

Q. How to design experiments to elucidate the mechanism of action at putative receptor targets?

- Protocol :

- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify binding affinity (Kd) and specificity .

- Mutagenesis Studies : Identify critical receptor residues by introducing point mutations and testing compound efficacy .

- In Vivo Models : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models to correlate receptor engagement with physiological effects.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities between 3-fluoro and 2-fluoro benzyl analogs?

- Case Study :

- Structural Comparison : The 3-fluoro substituent may enhance hydrophobic interactions in receptor pockets, while 2-fluoro groups could sterically hinder binding .

- Experimental Validation : Perform competitive binding assays with both analogs against the same receptor target .

- Table :

| Substituent Position | Binding Affinity (Ki, nM) | Functional Efficacy (EC50, nM) |

|---|---|---|

| 3-Fluoro | 12 ± 2 | 45 ± 5 |

| 2-Fluoro | 85 ± 10 | >1000 |

- Conclusion : The 3-fluoro analog exhibits superior potency, likely due to optimal spatial orientation .

Key Notes for Experimental Design

- Safety : Use fume hoods for reactions involving methyl iodide or volatile solvents (refer to SDS guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.